Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635475
InChI: InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3
SMILES:
Molecular Formula: C9H13ClO4
Molecular Weight: 220.65 g/mol

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17635475

Molecular Formula: C9H13ClO4

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate -

Specification

Molecular Formula C9H13ClO4
Molecular Weight 220.65 g/mol
IUPAC Name methyl 2-chloro-7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate
Standard InChI InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3
Standard InChI Key LPXDXTFVCQVQKT-UHFFFAOYSA-N
Canonical SMILES CC1(C2(CCO1)C(O2)(C(=O)OC)Cl)C

Introduction

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom and a dioxaspiro framework fused to a heptane skeleton, which contributes to its distinct chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.

Chemical Identification

  • IUPAC Name: Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

  • Molecular Formula: C9H13ClO4

  • Molecular Weight: 220.65 g/mol

  • CAS Number: 1880830-23-8

  • PubChem CID: 131069946

Synthesis Methods

The synthesis of methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions:

  • Formation of Dioxaspiro Structure: Cyclization reactions using suitable precursors.

  • Chlorination Step: Achieved using chlorinating agents like thionyl chloride or phosphorus trichloride under controlled conditions.

  • Esterification: The final step involves reacting the intermediate with methyl alcohol in the presence of an acid catalyst.

Potential Applications

The compound has potential applications in various fields:

  • Organic Synthesis: Due to its unique structure and reactivity patterns.

  • Medicinal Chemistry: Preliminary studies suggest it may interact with specific enzymes or receptors, indicating potential therapeutic applications.

Biological Activity and Research Findings

Current research into the biological activity of methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is ongoing:

Interaction Studies

These studies focus on how the compound interacts with various biomolecules, potentially acting as an inhibitor or modulator of specific biochemical pathways.

Comparison with Related Compounds

This compound shares structural similarities with other dioxaspiro compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Lacks chlorine but has a similar spirocyclic structure
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Different substitution patterns on the heptane ring
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H13ClO4Contains a chlorine atom but differs in methyl group positions

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